molecular formula C6H13NO B2550187 (2R)-1-(Cyclopropylamino)propan-2-ol CAS No. 1689848-26-7

(2R)-1-(Cyclopropylamino)propan-2-ol

Cat. No.: B2550187
CAS No.: 1689848-26-7
M. Wt: 115.176
InChI Key: FLBAPNQECBHZCB-RXMQYKEDSA-N
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Description

(2R)-1-(Cyclopropylamino)propan-2-ol is an organic compound that features a cyclopropylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with an appropriate epoxide or halohydrin. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or water.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Cyclopropylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (2R)-1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with appropriate epoxides or halohydrins. Common solvents for this reaction include ethanol and methanol, often facilitated by acid or base catalysts at room temperature or slightly elevated temperatures. In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield.

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to serve as a precursor for synthesizing enantiomerically pure pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it valuable in the design of drugs aimed at specific diseases.

Biological Studies

Research has indicated that this compound can influence cellular processes through its action on enzymes and receptors. It may participate in various metabolic pathways, impacting enzyme-catalyzed reactions and signaling pathways.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of fine chemicals and materials within the chemical industry.

Case Study 1: Enzymatic Reactions

A study demonstrated that this compound serves as an effective substrate for transaminase enzymes. High conversion rates were observed in the synthesis of chiral amines using immobilized whole-cell biocatalysts, highlighting its potential for sustainable biocatalytic processes.

Case Study 2: Pharmaceutical Development

Research indicated that this compound is crucial in synthesizing several pharmaceutical agents. Its ability to form stable complexes with diverse biological targets enhances its utility in drug development processes. For instance, it has been investigated for its role in developing treatments for conditions such as depression and anxiety disorders.

Recent Findings

Recent studies have highlighted the effectiveness of this compound in various biological assays:

  • Inhibition Studies : Preliminary results suggest potential inhibitory effects on specific enzyme activities related to metabolic disorders.
  • Cellular Assays : Experiments indicated modulation of signaling pathways involved in cell proliferation and apoptosis, suggesting anti-cancer potential.

Mechanism of Action

The mechanism by which (2R)-1-(Cyclopropylamino)propan-2-ol exerts its effects depends on its interaction with molecular targets. It may act on specific enzymes or receptors, altering biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Cyclopropylamino)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    Cyclopropylamine: A simpler compound with similar functional groups.

    Propanolamines: A class of compounds with similar structural features.

Uniqueness

(2R)-1-(Cyclopropylamino)propan-2-ol is unique due to its specific stereochemistry and the presence of both cyclopropyl and amino groups, which may confer distinct chemical and biological properties.

Biological Activity

(2R)-1-(Cyclopropylamino)propan-2-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.

Structural Characteristics

  • Molecular Formula : C6_6H13_{13}NO
  • SMILES Notation : CC@HO
  • InChIKey : FLBAPNQECBHZCB-RXMQYKEDSA-N

The compound features a cyclopropylamine moiety, which is significant for its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities, particularly in modulating neurotransmitter systems. The compound's structure suggests potential interactions with serotonin and norepinephrine receptors, which are critical in treating mood disorders and other central nervous system conditions.

Case Studies and Research Findings

  • Neurotransmitter Modulation :
    • Studies have shown that compounds similar to this compound can influence the reuptake of norepinephrine and serotonin, indicating potential antidepressant properties. These findings align with the pharmacological profiles of related cyclopropylamines .
  • Inhibition Studies :
    • A study focusing on the inhibition of specific enzymes relevant to drug metabolism highlighted that derivatives of cyclopropylamines can significantly alter enzyme activity, potentially leading to enhanced therapeutic effects or reduced side effects in drug formulations .
  • Toxicity Assessments :
    • Toxicity evaluations have been conducted on related compounds, showing low toxicity profiles in mammalian models. This suggests that this compound might also possess a favorable safety margin for therapeutic applications .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
Neurotransmitter ModulationPotential to modulate serotonin and norepinephrine reuptake ,
Enzyme InhibitionInhibitory effects on drug-metabolizing enzymes ,
Toxicity ProfileLow toxicity in mammalian models ,

Properties

IUPAC Name

(2R)-1-(cyclopropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAPNQECBHZCB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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